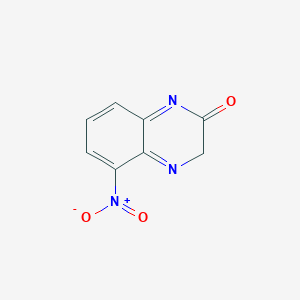

5-nitroquinoxalin-2(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5N3O3 |

|---|---|

Molecular Weight |

191.14 g/mol |

IUPAC Name |

5-nitro-3H-quinoxalin-2-one |

InChI |

InChI=1S/C8H5N3O3/c12-7-4-9-8-5(10-7)2-1-3-6(8)11(13)14/h1-3H,4H2 |

InChI Key |

RARATSJYDUIPMK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N=C2C=CC=C(C2=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are indispensable for determining the precise chemical structure of newly synthesized compounds like 5-nitroquinoxalin-2(3H)-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules.

1H NMR (Proton NMR) : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For this compound, the aromatic protons on the quinoxaline (B1680401) ring system would appear as distinct signals in the downfield region of the spectrum.

13C NMR (Carbon-13 NMR) : 13C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments. hw.ac.uk The spectrum of this compound would show characteristic signals for the carbonyl carbon, the carbons of the nitro-substituted aromatic ring, and the other carbons of the quinoxaline core. The chemical shifts of the carbon atoms are influenced by the presence of the electron-withdrawing nitro group.

DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This is a specialized 13C NMR experiment that helps to differentiate between CH, CH2, and CH3 groups. libretexts.orgsc.eduopenstax.org In a DEPT-135 spectrum, CH and CH3 signals appear as positive peaks, while CH2 signals are negative. libretexts.orgopenstax.org Quaternary carbons are not observed. libretexts.orgsc.edu This technique would be instrumental in assigning the signals for the methine (CH) carbons in the quinoxaline ring of this compound.

NOE (Nuclear Overhauser Effect) Spectroscopy : NOE experiments provide information about the spatial proximity of protons. This is particularly useful for differentiating between isomers where the connectivity is the same but the spatial arrangement of atoms is different.

Table 1: Representative NMR Data for Quinoxaline Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

| 1H | 7.0 - 8.5 | Doublet, Triplet, Multiplet | Aromatic protons, specific shifts depend on substitution pattern. |

| 13C | 110 - 160 | Singlet | Aromatic and heteroaromatic carbons. |

| 13C | > 160 | Singlet | Carbonyl carbon. |

This is a generalized table and actual values for this compound may vary.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

N-H Stretch : A broad absorption band in the region of 3200-3400 cm-1 would indicate the presence of the N-H bond in the lactam ring.

C=O Stretch : A strong, sharp absorption band around 1650-1700 cm-1 is characteristic of the carbonyl group (C=O) in the lactam ring.

N-O Stretch : The presence of the nitro group (NO2) would be confirmed by two strong absorption bands, typically around 1500-1550 cm-1 (asymmetric stretch) and 1300-1350 cm-1 (symmetric stretch).

C=N and C=C Stretches : Absorptions in the 1400-1600 cm-1 region would correspond to the C=N and C=C double bonds within the quinoxaline ring system.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm-1) | Intensity |

| N-H (lactam) | 3200-3400 | Medium-Broad |

| C=O (lactam) | 1650-1700 | Strong |

| NO2 (asymmetric) | 1500-1550 | Strong |

| NO2 (symmetric) | 1300-1350 | Strong |

| C=N, C=C (aromatic) | 1400-1600 | Medium-Strong |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. asianpubs.org

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition of this compound. This is crucial for confirming the molecular formula.

Electrospray Ionization (ESI-MS) : ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. It typically produces the protonated molecule [M+H]+ or other adducts, allowing for the determination of the molecular weight. The fragmentation pattern observed in the MS/MS spectrum can provide valuable structural information. asianpubs.org Common fragmentation pathways for quinoxaline derivatives may involve the loss of small neutral molecules such as CO, NO, or HCN.

Chromatographic Methods for Purity Assessment and Separation in Research

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique used to separate, identify, and quantify components in a mixture. plos.org For this compound, a reversed-phase HPLC method would typically be employed.

Purity Assessment : By analyzing the synthesized compound, the purity can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should ideally show a single, sharp peak.

Quantification : HPLC can be used to determine the concentration of this compound in a sample by comparing its peak area to a calibration curve generated from standards of known concentration. nih.gov

Table 3: Typical HPLC Parameters for Analysis of Quinoxaline Derivatives

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm or 320 nm) |

| Injection Volume | 5 - 20 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. libretexts.orgyoutube.com

Reaction Progress : By spotting the reaction mixture on a TLC plate at different time intervals and eluting it with an appropriate solvent system, the disappearance of the starting materials and the appearance of the product, this compound, can be visualized. libretexts.org

Solvent System Selection : The choice of the mobile phase (solvent system) is critical for achieving good separation of the components. A mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane) is often used.

Visualization : The spots on the TLC plate can be visualized under UV light (if the compounds are UV-active) or by staining with a suitable reagent. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying substances in a complex mixture. However, its application to compounds like this compound is contingent on the volatility and thermal stability of the analyte. tcichemicals.com Quinoxalin-2-ones, particularly those with polar functional groups like the nitro (NO₂) and lactam (NH-C=O) moieties, often exhibit low volatility and may not be suitable for direct GC-MS analysis. mdpi.com

To overcome this limitation, a crucial preparatory step known as derivatization is employed. mdpi.com This process chemically modifies the compound to increase its volatility and thermal stability. mdpi.comtcichemicals.com For quinoxalinones and related heterocyclic compounds containing active hydrogen atoms (e.g., in -OH, -NH₂, -COOH, or -NH- groups), trimethylsilylation is a widely used and effective derivatization method. mdpi.comnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby reducing the compound's polarity and increasing its vapor pressure, making it amenable to GC analysis. tcichemicals.comnih.gov

The derivatization of this compound would likely proceed by replacing the hydrogen on the lactam nitrogen with a TMS group, forming a volatile TMS ether. Once derivatized, the sample is injected into the gas chromatograph. The volatile TMS-derivatized this compound would travel through the GC column at a specific rate, known as its retention time, which aids in its identification. Upon elution from the column, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint" of the molecule, allows for definitive structural confirmation. researchgate.net

Table 1: Illustrative GC-MS Data for a Hypothetical TMS-Derivatized Quinoxalinone This table is an example based on typical data obtained for similar compounds and does not represent experimentally verified data for this compound.

| Parameter | Value/Description |

|---|---|

| Derivative | 5-nitro-2-(trimethylsilyloxy)quinoxaline |

| Retention Time (min) | 15.4 |

| Molecular Ion (M+) [m/z] | 263 |

| Key Fragment Ions [m/z] | 248 (M-15, loss of CH₃), 217 (M-46, loss of NO₂), 73 (Si(CH₃)₃) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing of a molecule. nih.govnih.gov For quinoxalin-2-one derivatives, crystallographic studies reveal key structural features, such as the planarity of the heterocyclic ring system and the nature of non-covalent interactions like hydrogen bonding and π-π stacking. nih.govtandfonline.com

While the specific crystal structure of this compound has not been reported, extensive research on closely related quinoxalinone derivatives provides significant insight into the structural characteristics that can be anticipated. For example, the analysis of ethyl 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)-3-phenylpropanoate demonstrated that the dihydroquinoxaline moiety can have substituents rotated well out of its mean plane. nih.gov In the crystal lattice of this related compound, the structure is stabilized by a network of C-H···O hydrogen bonds, C-H···π(ring) interactions, and π-π stacking, which organize the molecules into layers. nih.govtandfonline.com

Table 2: Representative Crystallographic Data for a Substituted Dihydroquinoxalinone Derivative Data is for Ethyl 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)-3-phenylpropanoate, a structurally related compound. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₂₀N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (4) |

| b (Å) | 18.4567 (8) |

| c (Å) | 10.2345 (4) |

| β (°) | 101.543 (2) |

| Volume (ų) | 1876.54 (13) |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, C-H···π(ring), π-π stacking |

Computational Chemistry and Theoretical Modeling in Quinoxalinone Research

Density Functional Theory (DFT) Calculations and Quantum Chemical Parameters

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. unimib.itfairfield.edu In the context of quinoxalinone research, DFT calculations are employed to determine various quantum chemical parameters that are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. nih.govresearchgate.netnih.gov

DFT calculations provide a detailed picture of the electronic distribution within a molecule. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. ossila.comirjweb.com

The energy difference between these frontier orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comwuxibiology.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comschrodinger.com This parameter is often correlated with the bioactivity of molecules. irjweb.com

Table 1: Example Quantum Chemical Parameters Calculated for a Quinoxalinone Derivative using DFT

| Parameter | Value | Description |

| EHOMO | -6.29 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.81 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.48 eV | Indicator of chemical reactivity and stability irjweb.com |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

| Electrophilicity Index (ω) | 2.15 eV | Quantifies the electron-accepting capacity |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for heterocyclic compounds.

Computational methods are vital for analyzing the conformational landscape of flexible molecules. For quinoxalinones, theoretical calculations can identify the most stable three-dimensional arrangements (conformers) and the energetic barriers between them. This is particularly important for understanding how the molecule might adopt a specific shape to fit into a biological target's active site.

Studies may involve exploring different tautomeric forms, such as the keto and enol forms of the quinoxalinone ring, and calculating their relative stabilities. nih.gov By determining the thermodynamic and kinetic features of these different forms, researchers can predict the predominant species under physiological conditions, which is crucial for interpreting biological activity. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). mdpi.com This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity.

In quinoxalinone research, molecular docking simulations are used to predict how compounds like 5-nitroquinoxalin-2(3H)-one interact with specific biological targets. johnshopkins.eduju.edu.sa These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net

By calculating a "docking score" or estimating the binding free energy, these simulations can also predict the binding affinity of a compound for its target. researchgate.netarxiv.orgnih.gov This information is invaluable for structure-activity relationship (SAR) studies, helping to explain why certain structural modifications lead to increased or decreased biological activity. mdpi.com For instance, docking studies have been performed on quinoxalinone derivatives to investigate their potential as inhibitors of enzymes like aldose reductase 2 (ALR2), epidermal growth factor receptor (EGFR), and DNA gyrase. johnshopkins.edutandfonline.comnih.govtandfonline.com

Table 2: Examples of Molecular Docking Studies on Quinoxalinone Derivatives

| Biological Target | PDB ID | Key Findings |

| β-tubulin | 4O2B | Prediction of binding mode for anticancer activity nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | 4HJO | Identification of strong binding interactions for potent compounds nih.gov |

| Aldose Reductase 2 (ALR2) | - | Elucidation of structural features for ALR2 inhibition tandfonline.comtandfonline.com |

| S. aureus DNA Gyrase | - | Investigation of binding mode for antimicrobial potential johnshopkins.edu |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmsu.edu

QSAR models are developed by correlating variations in the biological activity of a set of molecules with changes in their physicochemical properties, which are quantified by molecular descriptors. nih.govplos.org These descriptors can encode 2D or 3D structural features, as well as electronic and hydrophobic properties.

For quinoxaline (B1680401) derivatives, both 2D and 3D-QSAR models have been successfully developed to predict various biological activities, including anticancer and anti-tubercular effects. nih.govnih.gov These models undergo rigorous statistical validation to ensure their predictive power. nih.govnih.gov Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. msu.eduplos.orgnih.govarxiv.org This approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest probability of success. tandfonline.com

Table 3: Components of a Typical QSAR Study for Quinoxalinone Derivatives

| Component | Description |

| Dataset | A series of quinoxalinone compounds with experimentally measured biological activity (e.g., IC50 values). tandfonline.com |

| Molecular Descriptors | Numerical values representing various aspects of molecular structure (e.g., topological, electrostatic, steric). nih.gov |

| Statistical Method | Algorithm used to build the model (e.g., Partial Least Squares (PLS), Artificial Neural Networks). nih.gov |

| Model Validation | Procedures to assess the model's robustness and predictive ability (e.g., cross-validation, external test set). nih.gov |

| Applicability Domain | The chemical space in which the model can make reliable predictions. |

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to gain detailed insights into the dynamic behavior of molecular systems and the nature of intermolecular interactions at an atomistic level. By solving Newton's equations of motion for a system of interacting particles, MD simulations can model how molecules interact, move, and change conformation, providing a view of processes that are often difficult to observe experimentally.

In the context of quinoxalinone research, MD simulations can be employed to understand how molecules of a compound like this compound interact with each other in a condensed phase, such as in a solution or an amorphous solid. These simulations can reveal crucial information about the formation and stability of hydrogen bonds, π-stacking interactions, and van der Waals forces, which collectively govern the macroscopic properties of the material. The trajectories generated from MD simulations can be analyzed to determine parameters like radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, and to calculate binding energies between molecules.

While MD simulation is a valuable tool for exploring such intermolecular phenomena, a review of the current scientific literature indicates that specific studies applying this method to investigate the intermolecular interactions of this compound have not been published. Such research would be beneficial for understanding its behavior in various environments and for the rational design of new materials.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal), the method provides a unique surface for each molecule. This surface can be color-mapped to display various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

A comprehensive search of crystallographic databases and chemical literature did not yield a specific Hirshfeld surface analysis for the crystal structure of this compound. However, to illustrate the utility of this technique for this class of compounds, a detailed analysis of the closely related isomer, 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one , provides valuable insights into the types of interactions that govern the crystal packing of nitroquinoxalinones. researchgate.netnih.gov

For 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, the most significant contributions to the crystal packing come from hydrogen-hydrogen (H···H) and oxygen-hydrogen (O···H) contacts. nih.gov This indicates that van der Waals forces and hydrogen bonding play a crucial role in the supramolecular assembly. The detailed breakdown of these interactions provides a quantitative understanding of the forces holding the molecules together in the solid state. researchgate.net

The table below summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for the related compound, 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one. researchgate.netnih.gov

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 43.5 |

| O···H / H···O | 30.8 |

| C···C | 7.3 |

| C···N / N···C | 4.8 |

| C···H / H···C | 4.6 |

| N···H / H···N | 3.0 |

| N···O / O···N | 2.3 |

This analysis demonstrates how Hirshfeld surface analysis can deconstruct the complex network of interactions in a crystal into a clear, quantitative summary, which is essential for understanding structure-property relationships and for the rational design of new crystalline materials.

Investigation of Biological Activities and Underlying Mechanisms in Research

Anti-protozoal Activity Studies

Quinoxaline (B1680401) derivatives, particularly those containing a nitro group, have been a subject of research for their potential activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

The trypanocidal action of nitro-containing heterocyclic compounds is frequently linked to the generation of oxidative stress within the parasite. nih.govnih.govmdpi.com The proposed mechanism involves the activation of the nitro group by parasitic nitroreductases (NTRs). nih.gov This bioreduction process is believed to generate a nitro anion radical and other reactive oxygen species (ROS) that are toxic to the parasite. mdpi.com The resulting oxidative stress can damage cellular components, leading to parasite death. nih.govjci.orgnovanet.ca Studies on related nitro-compounds, such as 5-nitroindazoles, suggest that the presence of a nitro group at the 5-position can enhance trypanocidal activity by inducing oxidative stress through this NTR-mediated activation pathway. nih.gov This mechanism is foundational to the activity of other nitro-heterocyclic drugs and is considered a key strategy in the development of new anti-Chagasic agents. mdpi.com

Structure-activity relationship (SAR) studies on quinoxaline derivatives have identified key structural features that influence their trypanocidal potency. One significant factor is the nature of substituents on the quinoxaline ring. For instance, in a series of quinoxaline 1,4-di-N-oxide derivatives, the substitution of a methyl group at the 3-position with a trifluoromethyl group was found to increase biological activity by 36-fold. nih.gov This highlights the critical role that specific electron-withdrawing groups can play in enhancing efficacy.

Furthermore, the physicochemical property of lipophilicity has been shown to correlate with trypanocidal activity. nih.gov Studies on propenone quinoxaline derivatives demonstrated a linear correlation between their activity against T. cruzi and their LogP values. nih.gov Similarly, research on other nitro-heterocyclic compounds, such as 5-nitro-2-aminothiazoles, also found a good correlation between antichagasic activity and lipophilicity (clogP value). nih.gov These findings suggest that optimizing the lipophilicity of the molecule is a crucial aspect of designing more potent quinoxaline-based trypanocidal agents. The N-oxide group has also been proposed to act as a pharmacophore, a key feature for the compound's biological activity. nih.gov

Research has extended to the evaluation of nitroquinoxalinone derivatives against Toxoplasma gondii, the protozoan parasite causing toxoplasmosis. A study investigating a series of 7-nitroquinoxalin-2-ones, identified as VAM2 compounds, demonstrated significant deleterious effects on T. gondii tachyzoites, the rapidly multiplying stage of the parasite. researchgate.net

One compound in particular, designated VAM2-2, exhibited the most potent toxoplasmicidal activity, causing a remarkable 91% decrease in tachyzoite viability with minimal alteration to the host cells. researchgate.net This compound also inhibited the parasite's ability to invade host cells in a dose-dependent manner. researchgate.net Further investigation revealed that treatment with VAM2-2 induced notable structural alterations in the parasite's pellicle, including swelling, roughness, and blebbing. researchgate.net It also inhibited parasite motility and disrupted the integrity of the subpellicular cytoskeleton. researchgate.net The specific and potent effect of this 7-nitroquinoxalin-2-one derivative underscores the potential of this chemical scaffold in developing new therapies for toxoplasmosis. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Tachyzoite Viability Decrease | ~91% | researchgate.net |

| Minimum Inhibitory Concentration (MIC50) | 3.3 µM ± 1.8 | researchgate.net |

Trypanocidal Activity against Trypanosoma cruzi

Antimicrobial Research

The quinoxaline scaffold is a common feature in compounds investigated for a broad spectrum of antimicrobial properties. nih.govnih.gov

Derivatives of quinoxalin-2(1H)-one have been synthesized and evaluated for their potential as antibacterial agents. johnshopkins.edu In one study, a series of C-2 amine-substituted quinoxaline compounds displayed good to moderate activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.gov The most potent compounds in this series exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL against S. aureus and 8 to 32 μg/mL against B. subtilis. nih.gov Mechanistic studies suggested that these compounds exert their antibacterial effect by compromising the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components and subsequent cell death. nih.gov

Another study focusing on 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives also reported significant antibacterial activity, with MIC values ranging from 0.97 to 62.5 µg/mL against a panel of bacterial strains. johnshopkins.edu

| Compound Series | Bacterial Strain | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| C-2 Amine-Substituted Quinoxalines (5m-5p) | S. aureus | 4–16 | nih.gov |

| B. subtilis | 8–32 | nih.gov | |

| 6-(Morpholinosulfonyl)quinoxalin-2(1H)-one Derivatives | Various Bacterial Strains | 0.97–62.5 | johnshopkins.edu |

Antifungal Investigations

The emergence of drug-resistant fungal pathogens presents a significant challenge to public health, necessitating the development of novel antifungal agents. In this context, quinoxaline derivatives have been explored for their potential to combat fungal infections. Research has shown that certain quinoxaline derivatives exhibit significant antifungal activities. For instance, in a study investigating a series of novel quinoxaline derivatives, compounds 5j and 5t demonstrated notable control effects against Rhizoctonia solani, with inhibition rates of 89.56% and 95.17%, respectively. These rates were significantly better than that of the commercial fungicide azoxystrobin (B1666510) (76.43%). nih.gov Specifically, compound 5j exhibited a potent in vitro antifungal activity against R. solani with an EC50 value of 8.54 μg/mL, which was superior to that of azoxystrobin (26.17 μg/mL). nih.gov

Further in vivo testing of compound 5j on detached rice leaves inoculated with R. solani showed a control efficacy of 66.17% at 100 μg/mL and 93.3% at 200 μg/mL, surpassing the efficacy of carbendazim (B180503) at the same concentrations. nih.gov While these findings highlight the potential of the quinoxaline scaffold in the development of new antifungal agents, specific research focusing solely on the antifungal properties of 5-nitroquinoxalin-2(3H)-one is not extensively documented in the reviewed literature. However, the general antifungal activity of the quinoxaline class of compounds suggests that this compound could be a candidate for future antifungal investigations. nih.govmdpi.comjetir.org

| Compound | Inhibition Rate (%) | EC50 (μg/mL) |

|---|---|---|

| Compound 5j | 89.56 | 8.54 |

| Compound 5t | 95.17 | 12.01 |

| Azoxystrobin (Control) | 76.43 | 26.17 |

Anti-cancer and Anti-proliferative Research

The quest for novel and effective anti-cancer agents is a cornerstone of oncological research. Quinoxaline derivatives have emerged as a promising class of compounds with significant anti-proliferative activities against various cancer cell lines. nih.govresearchgate.net The core structure of quinoxaline is considered a privileged scaffold in the design of new anti-cancer drugs.

While direct studies on this compound are limited in the available literature, research on structurally related compounds provides insights into its potential anti-cancer effects. For example, a series of novel quinoxaline-2(1H)-one derivatives were synthesized and evaluated for their anti-proliferative activities against HepG-2, MCF-7, and HCT-116 human cancer cell lines. researchgate.net Several of these compounds demonstrated potent cytotoxic activities. researchgate.net This suggests that the quinoxalin-2(1H)-one moiety is a key pharmacophore for anti-cancer activity.

Furthermore, studies on other heterocyclic compounds containing a nitro group have demonstrated significant anti-cancer potential. For instance, a series of 5-nitro-3-substituted piperazino-methyl-2-benzoxazolinones were synthesized and showed promising results in anti-inflammatory and analgesic activities, which are often linked to cancer progression. nih.gov The presence of the electron-withdrawing nitro group can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets involved in cancer pathways.

| Compound | HepG-2 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |

|---|---|---|---|

| Compound 15 | 5.30 | 2.20 | 5.50 |

| Compound 17b | - | - | - |

| Doxorubicin | - | - | - |

| Sorafenib | - | - | - |

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in cancer development and progression by regulating the expression of genes involved in cell proliferation, survival, and inflammation. The activation of NF-κB is controlled by the IκB kinase (IKK) complex, with IKKβ being a key component. Therefore, inhibitors of IKKβ and NF-κB are considered attractive targets for anti-cancer drug development.

Research has shown that certain quinoxaline derivatives can modulate these pathways. A study on a quinoxaline urea (B33335) analog demonstrated its ability to inhibit the kinase activity of IKKβ. nih.gov This inhibition led to the suppression of TNF-α-mediated NF-κB transcription in cells. nih.gov The compound was found to inhibit the phosphorylation of IκBα, a critical step in the activation of NF-κB. nih.gov While this study did not specifically investigate this compound, it provides evidence that the quinoxaline scaffold can be a platform for the development of IKKβ inhibitors. The presence of a nitro group on the quinoxaline ring could potentially influence the compound's ability to interact with the IKKβ enzyme, a hypothesis that warrants further investigation.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological activity of lead compounds. For quinoxaline derivatives, SAR studies have provided valuable insights into the structural features required for anti-cancer activity. mdpi.com

In a review of anti-cancer quinoxalines, several SAR trends were identified. For instance, the substitution pattern on the quinoxaline ring significantly influences the cytotoxic potency. mdpi.com In one study, it was found that for a series of hybrid derivatives of quinoxaline linked with coumarin, unsubstituted aromatic rings at certain positions resulted in higher activity than substituted ones. mdpi.com Furthermore, an electron-withdrawing group like chlorine produced higher activity than a bromine atom or an electron-releasing methyl group. mdpi.com

Antiviral Research

The development of new antiviral agents is a global health priority, particularly with the emergence of novel viral pathogens. Quinoxaline derivatives have been investigated for their antiviral properties against a range of viruses. A systematic review of quinoxaline derivatives as antiviral agents highlights the broad-spectrum potential of this class of compounds. nih.gov

While the antiviral activity of this compound has not been extensively reported, research on related nitro-containing heterocyclic compounds offers some clues. For example, a study on 3-hydrazono-5-nitro-2-indolinone derivatives demonstrated antiviral activity against bovine viral diarrhea virus (BVDV), a surrogate model for the hepatitis C virus. nih.gov In another study, a (Z)-5-(3-(furan-2-carbonyl)-4-(4-hydroxyphenyl)but-3-en-1-yl)-3-(furan-2-yl)quinoxalin-2(1H)-one derivative was identified as a potential inhibitor of the SARS-CoV-2 main protease through in silico studies. nih.gov These findings suggest that the presence of a nitro group and the quinoxaline scaffold could be beneficial for antiviral activity.

Anti-inflammatory and Analgesic Research

Inflammation and pain are complex physiological processes, and the search for safer and more effective anti-inflammatory and analgesic drugs is ongoing. Quinoxaline derivatives have shown promise in this area. nih.govresearchgate.net

In a study evaluating aminoalcohol-based quinoxaline derivatives, the compounds demonstrated both anti-inflammatory and peripheral analgesic effects. nih.gov The anti-inflammatory activity was evidenced by a reduction in leukocyte migration and decreased levels of the pro-inflammatory cytokines IL-1β and TNF-α. nih.gov Another study on new substituted quinoxaline and furo[2,3-b]quinoxaline (B11915687) derivatives also reported strong anti-inflammatory activity in chronic inflammatory models, with some compounds being equipotent to the standard drug indomethacin. nih.gov

Antidiabetic Research

Diabetes mellitus is a chronic metabolic disorder, and the development of new therapeutic agents is crucial for its management. Quinoxaline derivatives have been investigated for their potential hypoglycemic effects. nih.gov

A study on a new series of quinoxalinone derivatives demonstrated that some of these compounds exhibited stronger glucose-lowering effects on LO2 cells than the lead compound, 3-phenylquinoxalin-2(1H)-one, and were comparable to the positive control, pioglitazone. nih.gov While this study did not include this compound, it highlights the potential of the quinoxalinone scaffold in the development of antidiabetic agents. The electronic influence of the nitro group at the 5-position could modulate the compound's interaction with targets relevant to glucose metabolism, making it an interesting candidate for future antidiabetic research.

Enzyme Inhibition Studies (e.g., α-amylase, α-glucosidase)

The quinoxaline scaffold, a key feature of this compound, has been the subject of extensive research into its enzyme-inhibiting capabilities. Studies have particularly focused on its derivatives as inhibitors of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which are crucial targets in the management of type 2 diabetes. nih.govnih.gov By slowing down the digestion of carbohydrates, these inhibitors can help in controlling postprandial hyperglycemia. nih.govnih.gov

α-Glucosidase Inhibition: Derivatives of the quinoxaline structure have demonstrated notable inhibitory activity against α-glucosidase. This enzyme, located in the small intestine's epithelium, is responsible for the final step in breaking down disaccharides into absorbable glucose. nih.govmdpi.com The inhibition of α-glucosidase by quinoxalinone-related compounds effectively delays glucose absorption, a key therapeutic strategy for managing blood sugar levels. nih.gov For instance, certain synthetic quinoxaline derivatives have shown significant α-glucosidase inhibition, with some compounds exhibiting greater potency than the standard drug, acarbose. researchgate.net Kinetic studies on related heterocyclic compounds have often revealed a competitive mode of inhibition, suggesting that these molecules vie with the natural substrate for the enzyme's active site. researchgate.net

α-Amylase Inhibition: α-Amylase, a primary digestive enzyme, initiates the breakdown of complex carbohydrates like starch into smaller oligosaccharides. nih.govnih.gov Inhibiting this enzyme is another effective strategy to control the release and subsequent absorption of glucose. Research has shown that various heterocyclic compounds, including those with structures analogous to quinoxalinone, can act as potent α-amylase inhibitors. nih.gov The mechanism often involves the inhibitor binding to the enzyme, thereby preventing it from efficiently hydrolyzing glycosidic bonds in starch and other polysaccharides. researchgate.net

The table below summarizes the inhibitory concentration (IC₅₀) values for some quinoxaline and related heterocyclic derivatives against these enzymes, as reported in various studies.

| Compound Class | Target Enzyme | IC₅₀ Value (µM) | Standard | Standard IC₅₀ (µM) |

| Thieno[2,3-b]quinoline-acetamide derivatives | α-Glucosidase | 93.5 ± 0.6 to 575.6 ± 0.4 | Acarbose | 752.0 ± 2.0 |

| 6-chloro-2-methoxyacridine derivatives | α-Glucosidase | 98.0 ± 0.3 | Acarbose | 750.0 ± 10.5 |

| 1,2-Benzothiazine derivatives | α-Glucosidase | 18.25 to 35.14 | Acarbose | 58.8 |

This table presents data for compounds structurally related to this compound to illustrate the potential of this chemical class. Data derived from studies on various derivatives. nih.govresearchgate.net

Investigation of Other Biological Activities (e.g., anticonvulsant)

Beyond enzyme inhibition, the quinoxaline and particularly the quinazolinone core (a closely related structure) have been identified as promising scaffolds for the development of agents with anticonvulsant properties. nih.gov Anticonvulsant drugs are crucial for the management of epilepsy, a neurological disorder characterized by recurrent seizures. drugbank.com

Research into quinazoline (B50416) and quinazolinone derivatives has shown significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comresearchgate.net The MES test is considered a predictor of a compound's ability to prevent the spread of generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. mdpi.com Several synthesized derivatives have demonstrated potent anticonvulsant effects in these models, sometimes comparable or superior to existing drugs like phenytoin (B1677684) and valproate. nih.govresearchgate.net The structure-activity relationship studies indicate that the nature and position of substituents on the heterocyclic ring system are critical for anticonvulsant efficacy. researchgate.net

The table below presents findings from anticonvulsant screening of some quinazoline derivatives, a class structurally similar to quinoxalinones.

| Compound Type | Anticonvulsant Test | Activity Metric (ED₅₀) | Reference Drug | Reference ED₅₀ |

| 2,3-disubstituted quinazolinone | sc-PTZ | 200.53 µmol/kg | Phenobarbitone | 62.18 µmol/kg |

| 8-alkoxy-dihydro- researchgate.netnih.govplos.orgtriazole[4,3-a]quinoline-l-one | MES | 17.17 mg/kg | - | - |

| 8-alkoxy-dihydro- researchgate.netnih.govplos.orgtriazole[4,3-a]quinoline-l-one | sc-PTZ | 24.55 mg/kg | - | - |

| N-substituted-6-fluoro-quinazoline-4-amine | sc-PTZ | 140 mg/kg | Valproate | 300 mg/kg |

This table showcases the anticonvulsant potential of the broader quinazoline/quinoxaline chemical family. ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. nih.govmdpi.com

Exploring Pharmacological Targets and Receptor Interactions

The diverse biological activities of quinoxalinone derivatives stem from their interactions with various pharmacological targets and receptors. Molecular docking and structure-activity relationship (SAR) studies have been instrumental in elucidating these interactions.

For enzyme inhibitors, research has shown that the quinoxalinone core can fit into the active sites of enzymes like α-glucosidase. The specific interactions, such as hydrogen bonding and hydrophobic interactions, are often enhanced by substituents on the ring system. For example, nitro groups can enhance hydrogen bonding with amino acid residues like asparagine within the enzyme's active site, thereby strengthening the inhibitory effect. nih.gov

In the context of anticonvulsant activity, a primary target for many quinazoline-based compounds is the GABA-A receptor. mdpi.com Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, and enhancing its action can suppress seizure activity. Molecular docking studies have shown that these compounds can bind to the benzodiazepine (B76468) site on the GABA-A receptor, leading to an allosteric modulation of the receptor and increased inhibitory neurotransmission. mdpi.com

Furthermore, quinoxaline derivatives have been investigated as antagonists for the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net The NMDA receptor is a glutamate (B1630785) receptor involved in excitatory synaptic transmission. Antagonism at this site can reduce neuronal excitability, which is a mechanism relevant to anticonvulsant and neuroprotective effects. Studies have shown that specific substitutions on the quinoxaline ring system can lead to high binding affinity for the NMDA receptor's glycine site. researchgate.net

Structure Activity Relationship Sar and Rational Design in Medicinal Chemistry Research

Systematic Modification of the Quinoxalinone Scaffold

The quinoxalinone core is a versatile and privileged scaffold in drug discovery, offering multiple points for chemical modification. Alterations to this structure have led to a diverse range of compounds with activities including antibacterial, anticancer, and anticonvulsant properties. The design of new derivatives often involves modifying key positions on the heterocyclic and benzene (B151609) rings to enhance interaction with biological targets.

Key modification points on the quinoxalinone scaffold include:

The N1 position: Alkylation or arylation at this position can influence the compound's lipophilicity and steric profile, affecting its ability to cross cell membranes and fit into receptor binding pockets.

The C3 position: Introducing various substituents at this position is a common strategy. For instance, attaching hydrogen bond donor and acceptor groups can significantly impact a compound's antagonistic activity at specific receptors.

The Benzene Ring: Substitution on the fused benzene ring, such as at the C5, C6, C7, or C8 positions, can dramatically alter the electronic properties and biological activity of the entire molecule.

These systematic modifications allow for the exploration of chemical space around the quinoxalinone core, enabling the development of compounds with improved potency and selectivity.

Impact of Nitro Group Position and Substituents on Biological Activity

The nitro group is a potent electron-withdrawing group that significantly influences the electronic properties of the quinoxalinone scaffold. Its position on the benzene ring is a critical determinant of a molecule's biological activity. The synthesis of specific isomers, such as 6-nitro or 7-nitro-quinoxalin-2-ol, can be controlled by the reaction conditions, highlighting the directed nature of these chemical modifications. For example, nitration of 2-quinoxalinol under weakly acidic conditions tends to yield the 7-nitro isomer, whereas using a strong acid like H₂SO₄ results in the 6-nitro isomer.

The strong electron-withdrawing nature of the nitro group can activate the quinoxalinone ring, making it susceptible to nucleophilic attack or influencing its participation in cycloaddition reactions. This electronic influence is crucial for the molecule's interaction with biological targets.

The effect of substituents is highly context-dependent:

Electron-Withdrawing Groups (EWGs): In the development of certain survivin inhibitors, adding more or stronger EWGs (such as trifluoro or trifluoromethyl groups) to the quinoxaline (B1680401) pharmacophore was found to facilitate binding and dramatically increase cytotoxicity against cancer cell lines.

Electron-Donating Groups (EDGs): Conversely, for a different series of anticancer quinoxaline derivatives, the presence of electron-releasing groups like methoxy (OCH₃) was found to be essential for activity. Replacement of these EDGs with EWGs like fluorine (F) decreased the compound's efficacy.

This dichotomy underscores the importance of tailoring the electronic properties of the quinoxalinone scaffold to the specific biological target.

| Compound | Modification | Target Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Parent Compound (7I) | 4-fluorobenzyl groups | Prostate Cancer (C4-2) | ~7-20 fold higher than analogs | |

| Analog (7I10) | 3,4,5-trifluoro groups (stronger EWG) | Prostate Cancer (C4-2) | 7-20 fold lower than 7I | |

| Analog (7I14) | 4-trifluoromethyl group (stronger EWG) | Prostate Cancer (C4-2) | 7-20 fold lower than 7I | |

| Analog (Compound 5) | Methoxy groups (EDG) | HeLa | 0.126 µM | |

| - | - | SMMC-7721 | 0.071 µM |

Development of Hybrid Molecules and Conjugates (e.g., Quinoxaline-Isoxazole Hybrids, Quinoxaline Urea (B33335) Analogs)

A prominent strategy in modern medicinal chemistry is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. This approach aims to leverage the biological activities of the constituent parts to create novel compounds with enhanced potency, improved selectivity, or a multi-target mechanism of action. The quinoxalinone scaffold has been successfully incorporated into various hybrid structures.

Quinoxaline Urea Analogs: Researchers have synthesized quinoxaline urea analogs by condensing quinoxaline amines with various isocyanates. These compounds have been investigated for their potential as anticancer agents, with studies exploring their ability to modulate specific signaling pathways involved in cancer progression.

Quinoxaline-Isoxazole Hybrids: The conjugation of quinoxaline with other heterocyclic systems like isoxazole and piperazine has yielded novel molecular frameworks. These quinoxaline-isoxazole-piperazine conjugates have been synthesized and evaluated for their anticancer activity against various human cancer cell lines.

Quinoxaline-Oxadiazole Hybrids: In another example of a hybrid pharmacophore approach, the quinoxaline nucleus has been linked to a 1,3,4-oxadiazole core. This combination was designed to produce heterocyclic systems with improved antitumor activity, potentially overcoming issues such as low solubility or multidrug resistance.

The development of these hybrid molecules illustrates a rational design approach to expand the therapeutic potential of the quinoxalinone core.

Lead Optimization Strategies for Enhanced Efficacy in Research Models

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound with promising biological activity is systematically modified to improve its properties. This iterative process aims to enhance efficacy, selectivity, and pharmacokinetic profiles. Several studies have demonstrated successful lead optimization of quinoxalinone-based derivatives.

One such strategy involves a detailed investigation of the structure-activity relationship to guide further synthesis. For instance, in the development of apoptosis signal-regulated kinase 1 (ASK1) inhibitors, a series of quinoxaline derivatives were synthesized and evaluated. This optimization effort led to the discovery of a potent inhibitor, compound 26e , with an IC₅₀ value of 30.17 nM.

Another example is the optimization of quinoxaline-based survivin inhibitors. Starting with a lead compound (LQZ-7I ), researchers hypothesized that increasing the electron-withdrawing character of substituents would enhance activity. This led to the synthesis of analogs with more or stronger EWGs, resulting in compounds with significantly lower IC₅₀ values and effective tumor growth inhibition in xenograft models. These examples highlight how a focused, rational approach to modifying a lead scaffold can result in compounds with substantially improved therapeutic potential.

| Lead/Optimized Compound | Target | Key Modification | Resulting Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]quinoxaline 1 | rhJNK1 | Initial Hit | 1.6 µM | |

| AX14373 | JNK1 | Optimization of compound 1 | 47 nM | |

| Compound 26e | ASK1 | Dibromo substitution | 30.17 nM | |

| LQZ-7I | Survivin | Parent Compound | - | |

| 7I14 | Survivin | Addition of 4-trifluoromethyl group | ~7-20 fold more potent than LQZ-7I |

Design of Targeted Chemical Probes for Biological Systems

The favorable photophysical properties of the quinoxalinone skeleton make it an excellent chromophore for the rational design of targeted chemical probes. These probes are engineered to detect and visualize specific biomolecules, ions, or cellular events, providing powerful tools for biological research and diagnostics.

Probes for Amyloid-β Plaques: A series of novel, red-emitting fluorescent probes (QNO-ADs) were designed using a quinoxalinone skeleton to detect amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. These probes were engineered for high binding affinity to Aβ aggregates (with K_d values around 20 nM), the ability to cross the blood-brain barrier (BBB), and long retention times in the brain. The design involves a Donor-π-Acceptor (D-π-A) structure, where the quinoxalinone unit acts as the electron acceptor.

Probes for Reactive Oxygen Species (ROS): A near-infrared, aggregation-induced emission (AIE) probe based on a quinoxalinone framework was designed and synthesized to detect reactive oxygen species (ROS). ROS are important biomarkers for inflammatory diseases like sepsis. This probe was designed to respond to ROS with a blue shift in its fluorescence emission, enabling real-time imaging and detection of these species in both in vitro and in vivo models.

The rational design of these probes involves integrating the quinoxalinone core with specific targeting moieties and tuning its electronic structure to achieve the desired fluorescent response upon interaction with the biological target.

Applications in Materials Science Research

Exploration of Quinoxalinone Derivatives as Organic Semiconductor Components

Quinoxaline (B1680401) derivatives are extensively studied as n-type (electron-transporting) materials, a class of organic semiconductors that is less common than p-type (hole-transporting) counterparts. beilstein-journals.orgqmul.ac.ukbohrium.com The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline structure facilitates the acceptance and transport of electrons, making these compounds suitable for various electronic devices. nih.gov

Research into quinoxalinone-based materials for organic field-effect transistors (OFETs) has demonstrated their potential. researchgate.netnih.gov By chemically modifying the core quinoxaline structure, researchers can fine-tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize device performance. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups allows for precise control over the material's bandgap and charge carrier mobility. nih.gov

Studies on pyrazino[2,3-g]quinoxaline (B3350192) derivatives have shown that these extended π-conjugated systems can function as effective semiconductors in OFETs. Copolymers incorporating pyrazino[2,3-g]quinoxaline-2,7-dione have demonstrated ambipolar transport characteristics, meaning they can conduct both electrons and holes. Depending on the co-monomer used, these polymers exhibited electron mobilities up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹ and hole mobilities up to 4.82 × 10⁻² cm² V⁻¹ s⁻¹. chem960.com The performance of these materials is directly linked to their molecular packing in the solid state, which influences intermolecular charge transfer. nih.gov

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Application |

|---|---|---|---|---|

| DPTTQ (5,10-diphenyl-2,3,7,8-tetra(thiophen-2-yl)pyrazino[2,3-g]quinoxaline) | -5.85 | -3.52 | 2.27 | OFET (p-type) |

| HTPQ (2,3,5,7,8,10-hexa(thiophen-2-yl)pyrazino[2,3-g]quinoxaline) | -5.78 | -3.52 | 2.15 | OFET (p-type) |

| PQx-bithiophene copolymer | - | - | - | OFET (ambipolar, electron-dominant) |

| PQx-thieno[3,2-b]thiophene copolymer | - | - | - | OFET (ambipolar, hole-dominant) |

Investigation in Electroluminescent Materials Research

The photophysical properties of quinoxalinone derivatives make them highly attractive for use in electroluminescent devices, particularly organic light-emitting diodes (OLEDs). mdpi.com Their rigid structure helps to reduce non-radiative decay processes, leading to higher fluorescence quantum yields. The ability to function as both electron transporters and light emitters is a significant advantage. qmul.ac.ukgoogle.com

Quinoxaline-based molecules have been successfully employed as emitters, host materials, and components of the electron transport layer in OLEDs. google.comresearchgate.net A key area of research is the development of materials exhibiting aggregation-induced emission (AIE). scholaris.ca Unlike traditional fluorescent materials that suffer from quenching in the solid state, AIE-active molecules show enhanced emission upon aggregation, which is ideal for thin-film OLED applications. Donor-acceptor molecules incorporating a quinoxaline acceptor and a triphenylamine (B166846) donor have been shown to exhibit AIE, with applications in efficient fluorescent OLEDs. rsc.org

Furthermore, quinoxaline derivatives are being explored as emitters that utilize thermally activated delayed fluorescence (TADF). rsc.org TADF materials can harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency in OLEDs. By designing molecules with a small energy gap between the singlet and triplet excited states (ΔEST), efficient reverse intersystem crossing from the triplet to the singlet state can be achieved. OLEDs using quinoxaline-based TADF emitters have demonstrated high external quantum efficiencies (EQE) of over 15% and high power efficiency. rsc.org The color of the emitted light can be tuned from blue to yellow by modifying the chemical structure. researchgate.netscholaris.calboro.ac.uk

| Derivative Type | Role in OLED | Max. EQE (%) | Power Efficiency (lm/W) | Emission Color |

|---|---|---|---|---|

| DCQ (2,3-di(9H-carbazol-9-yl)quinoxaline) | Host | 24.6 | 49.6 | Yellow |

| TADF Emitter (DMAC-TTPZ) | Emitter | 15.3 | 41.0 | - |

| Pyrene-substituted quinoxaline | Emitter | - | - | Deep Blue (CIE: 0.15, 0.06) |

| TQT (Triphenylamine-Quinoxaline D-A-D) | Emitter | - | - | Green-Red |

Research into Dyes and Pigments

The strong absorption of light in the visible spectrum and high chemical stability make quinoxalinone derivatives suitable candidates for use as dyes and pigments. mdpi.com The core structure acts as a chromophore, and its properties can be systematically modified by adding various substituents (auxochromes). The 5-nitroquinoxalin-2(3H)-one structure is a prime example of a donor-acceptor (push-pull) system, which is a fundamental design principle for organic dyes.

In this molecule, the lactam group (a cyclic amide in the quinoxalinone ring) and the benzene (B151609) ring can act as electron-donating components, while the nitro group (-NO₂) is a powerful electron-withdrawing group. This intramolecular charge transfer (ICT) from the donor to the acceptor portion of the molecule is responsible for the absorption of visible light, giving the compound its color. mdpi.com By changing the strength of the donor or acceptor groups, or by extending the π-conjugated system, the absorption wavelength can be shifted, allowing for the fine-tuning of the color from yellow to red and even into the near-infrared region.

While specific research on this compound as a commercial pigment is not extensively documented in readily available literature, the principles of its structure are well-aligned with those of known organic pigments like Dinitroaniline Orange, which also relies on a nitro-substituted aromatic system. nih.gov Additionally, quinoxaline-based organic sensitizers have been designed and synthesized for use in dye-sensitized solar cells (DSSCs), where their role is to absorb light and inject electrons into a semiconductor, highlighting their efficacy as functional dyes. mtieat.org The synthesis of azo dyes, a major class of commercial colorants, often involves diazotization of an aromatic amine and coupling with an electron-rich species; quinoxalinone derivatives can be designed to participate in such reactions to create novel dye structures.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Diversification

Future synthetic research will focus on creating a broader range of 5-nitroquinoxalin-2(3H)-one derivatives through more efficient, cost-effective, and environmentally sustainable methods. A primary area of development is the direct C–H functionalization at the C3 position of the quinoxalinone core, which provides a more atom-economical approach to synthesis compared to traditional methods. nih.govmdpi.com

Emerging strategies are expected to include:

Multi-component Reactions: These reactions allow for the synthesis of complex molecules in a single step from three or more reactants, improving efficiency and reducing waste. nih.gov

Photocatalysis: The use of visible light to drive chemical reactions, such as alkylation at the C3 position, offers milder reaction conditions and unique reactivity. mdpi.comresearchgate.net

Heterogeneous Catalysis: Employing reusable solid-phase catalysts simplifies product purification and aligns with the principles of green chemistry. mdpi.com

Radical-Mediated Reactions: Exploring radical-based transformations can open new pathways for functionalizing the quinoxalinone scaffold in previously inaccessible ways. researchgate.net

These advanced methodologies will be instrumental in generating extensive libraries of analogs for structure-activity relationship (SAR) studies.

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Direct C–H Functionalization | Activation and modification of a carbon-hydrogen bond at the C3 position. | Cost-effective, atom-economical, reduces pre-functionalization steps. | nih.govmdpi.com |

| Multi-component Tandem Reactions | Combining multiple reactants in a one-pot synthesis to build molecular complexity. | High efficiency, operational simplicity, reduced waste. | nih.gov |

| Visible Light Photocatalysis | Utilizing light to initiate and catalyze reactions under mild conditions. | Green methodology, novel reactivity, high functional group tolerance. | mdpi.comresearchgate.net |

| Heterogeneous Catalysis | Using solid catalysts that are easily separated from the reaction mixture. | Catalyst recyclability, simplified purification, environmentally friendly. | mdpi.com |

Deeper Elucidation of Biological Mechanisms of Action

While the broader class of quinoxalinones has been studied, a key future direction is the detailed investigation of the specific molecular mechanisms of this compound derivatives. Current research on related compounds has identified inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase A (LDHA), which are implicated in colorectal cancer. mdpi.comnih.gov Future studies on the 5-nitro analog will need to move beyond preliminary screening to pinpoint its precise molecular interactions. This involves identifying direct binding partners, understanding its impact on cellular signaling pathways, and clarifying how it elicits a physiological response. Techniques such as proteomics, transcriptomics, and cellular thermal shift assays (CETSA) will be crucial in deconstructing its mechanism of action and identifying its primary cellular targets.

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry is set to become an indispensable tool in guiding the development of this compound derivatives. Advanced in silico methods can accelerate the drug discovery process by predicting the properties of novel compounds before they are synthesized. mdpi.com

Key computational approaches will include:

Molecular Docking: Simulating the binding of derivatives to the active sites of specific protein targets to predict binding affinity and mode of interaction. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate chemical structure with biological activity, enabling the prediction of potency for new designs.

Molecular Dynamics (MD) Simulations: Modeling the dynamic behavior of the compound-protein complex over time to assess stability and conformational changes.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles to identify candidates with favorable drug-like properties early in the development process. mdpi.com

These computational studies, analogous to those performed on other nitro-containing heterocycles, will help prioritize the synthesis of compounds with the highest probability of success, saving time and resources. researchgate.net

Exploration of New Biological Targets and Therapeutic Areas

A significant avenue for future research is the systematic screening of this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic applications. While initial studies on the quinoxalinone class have focused on targets like aldose reductase for diabetic complications and COX-2 for cancer, the scaffold's versatility suggests a much broader potential. nih.govnih.gov

Future screening campaigns could explore targets relevant to:

Neuropsychiatric and Neurological Disorders: Related quinoxaline (B1680401) structures have shown activity at serotonin (B10506) and dopamine (B1211576) receptors. acs.org

Infectious Diseases: The quinoxaline moiety is a core component of various antimicrobial agents. nih.gov

Metabolic Diseases: Beyond diabetes, exploring targets related to other metabolic dysfunctions is a logical next step.

This broad-based screening, combined with target identification methods, could expand the therapeutic utility of this compound class into entirely new medical fields. drugtargetreview.com

Design of Multifunctional Quinoxalinone Derivatives

A cutting-edge direction in medicinal chemistry is the design of single molecules that can modulate multiple biological targets simultaneously. This approach, often called polypharmacology, can lead to enhanced efficacy or novel therapeutic effects. The quinoxalinone scaffold is an excellent starting point for creating such multifunctional agents. nih.govacs.org For instance, researchers have successfully developed quinoxalinone derivatives that combine aldose reductase inhibition with antioxidant activity to combat diabetic complications. nih.gov Another study detailed a complex quinoxaline derivative with potent activity at multiple neurotransmitter receptors for treating neuropsychiatric disorders. acs.org Future work on this compound could involve rationally designing derivatives that, for example, combine anti-inflammatory (e.g., COX-2 inhibition) and cytotoxic properties for cancer therapy or integrate two distinct neuro-receptor activities in a single molecule.

| Derivative Type | Combined Functions | Therapeutic Area | Reference |

|---|---|---|---|

| Quinoxalin-2(1H)-one with 1-hydroxypyrazole | Aldose reductase inhibition and antioxidant activity. | Diabetic Complications | nih.gov |

| Tetracyclic Quinoxaline Butyrophenone | 5-HT2A antagonist, D2 antagonist, and serotonin transporter inhibitor. | Neuropsychiatric Disorders | acs.org |

Expansion into New Material Science Applications and Characterization Techniques

Beyond pharmacology, the unique electronic and photophysical properties of the quinoxalinone core suggest significant potential in material science. mdpi.com The aromatic, electron-deficient nature of the quinoxaline ring system makes its derivatives candidates for applications in organic electronics. Some quinoxalinone derivatives have been noted for their fluorescent properties, opening up possibilities for their use as fluorophores. researchgate.net

Future research in this area will likely focus on:

Organic Light-Emitting Diodes (OLEDs): Investigating derivatives as emitter or host materials.

Organic Field-Effect Transistors (OFETs): Exploring their potential as organic semiconductors.

Fluorescent Probes and Sensors: Designing molecules whose fluorescence changes in the presence of specific ions, molecules, or environmental conditions.

This expansion will require the use of advanced characterization techniques, such as cyclic voltammetry, UV-Vis and fluorescence spectroscopy, and theoretical calculations to understand their electronic structure, energy levels, and photophysical behavior, which are critical for designing effective materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 5-nitroquinoxalin-2(3H)-one and its derivatives?

- Methodology : The synthesis typically involves multi-step reactions. For example, 3-(2-nitrobenzyl)quinoxalin-2(1H)-ones can be synthesized via:

Epoxide ring-opening : Reacting 3-(2-nitroaryl)oxirane-2,3-carboxamides with HBr/acetone to form brominated intermediates .

Cyclization : Treating intermediates with K₂CO₃/MeOH to generate oxazolidinones, followed by hydrolysis under HCl to yield pyruvic acid derivatives .

Condensation : Reacting with 1,2-diaminobenzenes in acetic acid to form quinoxalinones .

- Advanced method : A one-pot Buchwald-Hartwig/lactamization approach enables efficient synthesis of quinolinoquinoxalinones from ethyl 3-(2-bromophenyl)quinoxaline-2-carboxylate .

Q. How can researchers characterize quinoxaline derivatives using spectroscopic and crystallographic techniques?

- 1H/13C NMR : Used to confirm tautomeric forms (e.g., enol-keto tautomerism in 3-arylpyruvic acids) and substituent positions .

- X-ray crystallography : Resolves crystal packing and molecular geometry, as demonstrated for 1-octyl-3-phenylquinoxalin-2(1H)-one derivatives .

- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches in nitroacetyl derivatives) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro groups) influence the reactivity of quinoxaline derivatives?

- Nucleophilic substitution : Nitro groups at the 5-position deactivate the quinoxaline ring, directing electrophilic attacks to meta/para positions. Halogen substituents (e.g., Cl, F) further modulate reactivity, as seen in 6,7-dihalo derivatives .

- Biological activity : Nitro groups enhance interactions with enzymes like COX (Table 1) .

Table 1: Substituent Effects on Biological Activity

| Compound | Substituents | COX Inhibition (%) | Source |

|---|---|---|---|

| Quinoxaline A | None | 75% | |

| 6,7-Dichloro derivative | Cl at 6,7 positions | TBD |

Q. What strategies optimize reaction yields in multi-step syntheses of nitroquinoxalinones?

- Step-wise control : Use anhydrous conditions for bromination (e.g., HBr/acetone) to prevent side reactions .

- Catalyst selection : Pd-based catalysts in Buchwald-Hartwig amination improve coupling efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization in Vilsmeier-Haack reactions .

Q. How to resolve contradictions in spectroscopic data for tautomeric forms?

- Variable temperature NMR : Identifies dominant tautomers (e.g., enol vs. keto forms in 3-arylpyruvic acids) by tracking proton shifts .

- Computational modeling : DFT calculations predict stable tautomers, validated against experimental data .

Q. What is the role of solvent systems in the Buchwald-Hartwig amination for quinoxaline functionalization?

- Solvent polarity : Dioxane/toluene mixtures improve catalyst stability during Suzuki-Miyaura cross-coupling .

- Acid additives : Trace H₂SO₄ in acetic acid accelerates condensation with 1,2-diaminobenzenes .

Methodological Considerations

- Contradiction analysis : Iterative comparison of NMR/X-ray data with computational models ensures structural accuracy .

- Biological assays : Use COX inhibition assays (Table 1) to evaluate pharmacodynamic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.